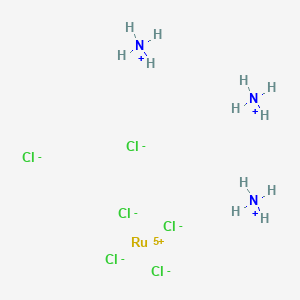

Triammonium hexachlororuthenate

Beschreibung

Eigenschaften

CAS-Nummer |

42130-99-4 |

|---|---|

Molekularformel |

Cl6H12N3Ru+2 |

Molekulargewicht |

367.9 g/mol |

IUPAC-Name |

triazanium;ruthenium(5+);hexachloride |

InChI |

InChI=1S/6ClH.3H3N.Ru/h6*1H;3*1H3;/q;;;;;;;;;+5/p-3 |

InChI-Schlüssel |

YZTZRWDMDXKYJG-UHFFFAOYSA-K |

Kanonische SMILES |

[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+5] |

Herkunft des Produkts |

United States |

Synthesis and Preparation Methodologies

Established Synthetic Routes and Reaction Mechanisms

The primary and most well-documented method for synthesizing Triammonium (B15348185) hexachlororuthenate is through a precipitation reaction involving ruthenium precursors.

The conventional synthesis of Triammonium hexachlororuthenate is achieved by reacting a ruthenium precursor, such as ruthenium trichloride (B1173362) (RuCl₃), with ammonium (B1175870) chloride (NH₄Cl) in an acidic aqueous solution. ontosight.ai The general process involves dissolving the ruthenium precursor in hydrochloric acid (HCl) to form a solution containing complex ruthenium-chloride ions. ontosight.ai

RuCl₃ + 3NH₄Cl → (NH₄)₃[RuCl₆]

This method is widely used due to its relative simplicity and effectiveness in producing the desired compound. ontosight.ai

To maximize the yield and ensure the high purity of the final product, careful control and optimization of several reaction parameters are crucial. Research and patent literature highlight the importance of temperature, reaction time, and stirring speed in influencing the physical properties of the precipitated crystals, such as moisture content. google.com A low moisture content is particularly desirable to prevent the formation of hard, difficult-to-pulverize sintered products during subsequent thermal processing.

Key parameters that are typically optimized include:

Temperature: The reaction is often maintained at an elevated temperature, generally between 80°C and 95°C. google.com

Reaction Time: The hydrochloric acid solution containing the ruthenium precursor is held at the target temperature for an extended period, often three hours or more, before the addition of ammonium chloride. This is followed by another holding period of at least one hour after the precipitating agent is added. google.com

Stirring: Continuous and vigorous stirring, for instance at 200 revolutions per minute (rpm) or more, is employed to ensure a homogeneous reaction mixture and to influence the crystal size and morphology of the precipitate. google.com

A systematic approach, such as using factorial design or other statistical methods, can be employed to finely tune these parameters, leading to significant improvements in yield and product quality.

Interactive Data Table: Optimized Synthesis Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Initial Temperature | 80-95°C | To ensure complete formation of the hexachlororuthenate complex. |

| Initial Hold Time | ≥ 3 hours | Allows for the stabilization of the ruthenium complex in solution. |

| Stirring Speed | ≥ 200 rpm | Promotes uniform particle size and prevents agglomeration. |

| Final Hold Time | ≥ 1 hour | Ensures complete precipitation of the product. |

| Target Moisture | < 10 mass % | Prevents hard sintering in subsequent processing steps. |

Advanced Synthesis Techniques for Tailored Material Properties

Beyond standard precipitation, advanced methods are being explored to produce this compound with specific characteristics, such as ultra-high purity or controlled micro- and nanostructures.

For applications in electronics or catalysis, extremely high purity is essential. Standard precipitation methods may result in the inclusion of unreacted starting materials or other ionic impurities within the crystal lattice. To achieve higher purity, advanced techniques such as multi-step recrystallization can be employed. Another approach involves adapting methods from other areas of chemistry, such as the synthesis of ionic liquids, where acid-base neutralization reactions are used to prevent halide contamination, a common issue in precipitation processes.

This compound is a valuable precursor for creating ruthenium-based nanomaterials. ontosight.ai The morphology and size of the initial precursor powder can directly influence the properties of the final nanostructured material. To control the particle size at the micro- or nanoscale, wet chemical methods can be adapted. Techniques like co-precipitation, where the desired compound is precipitated along with a soluble template, or sol-gel synthesis, can be utilized to produce particles with a narrow size distribution and controlled shapes. These methods provide a pathway to tailor the material's properties for specific applications, such as in heterogeneous catalysis where high surface area is critical.

Green Chemistry Principles in Synthetic Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by improving efficiency and minimizing waste. Key areas of focus include:

Atom Economy: The precipitation reaction itself has a high atom economy, as all reactants are incorporated into the final product.

Use of Safer Solvents: The synthesis predominantly uses water as the solvent, which is considered an environmentally benign reaction medium. semanticscholar.org

Energy Efficiency: Optimizing reaction conditions, such as temperature and time, not only improves yield but also reduces energy consumption. google.com Conducting the synthesis at the lowest effective temperatures and for the shortest necessary duration are key goals.

Waste Reduction and Recycling: A significant green advancement is the potential to recycle reagents. For instance, processes are being developed that allow for the recovery and reuse of unreacted ammonium chloride from the filtrate, reducing both waste and material costs. google.com The development of catalytic routes that can regenerate and reuse the ruthenium precursor also represents a significant step towards a more sustainable process. nih.gov

By focusing on these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Structural and Spectroscopic Characterization Studies

Crystallographic Investigations of Hexachlororuthenate Systems

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms within a crystal lattice.

High-temperature XRD is a specialized application of this technique that allows for the study of structural changes as a function of temperature. google.com This is particularly relevant for investigating phase transitions, thermal expansion, and the stability of the crystal structure at elevated temperatures. For instance, in related ruthenium chloride compounds like α-RuCl₃, a structural phase transition has been observed at approximately 150 K. arxiv.org

The refinement of crystal structure data allows for the determination of precise lattice parameters (the dimensions of the unit cell) and the space group, which describes the symmetry of the crystal. For the analogous compound (NH₄)₃YCl₆, a C2/c structure has been identified, where the YCl₆³⁻ octahedra are formed and stabilized within the crystal lattice. researchgate.net It is plausible that triammonium (B15348185) hexachlororuthenate adopts a similar crystal structure.

Phase transitions, which are changes in the crystal structure, are known to occur in many ammonium-containing compounds. These transitions are often driven by changes in temperature or pressure and can be detected by techniques such as differential thermal analysis (DTA) and specific heat measurements. arxiv.org For example, the related compound (NH₄)₃ZnCl₅ is known to have two distinct sites for the ammonium (B1175870) ions within its orthorhombic crystal structure. ias.ac.in The study of such transitions in (NH₄)₃RuCl₆ would provide valuable insights into its solid-state properties.

Vibrational and Electronic Spectroscopic Probes

Spectroscopic techniques are employed to probe the vibrational and electronic energy levels within the compound, providing information about bonding and electronic structure.

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. nih.gov In triammonium hexachlororuthenate, the Raman spectrum would be characterized by bands corresponding to the vibrations of the [RuCl₆]³⁻ anion and the NH₄⁺ cations. For the octahedral [RuCl₆]³⁻ ion, specific stretching and bending modes are expected. In similar hexachlorostannate compounds, the Raman spectrum of the anion has been interpreted in terms of disordered groups. nih.gov The ammonium ion (NH₄⁺) exhibits characteristic vibrational modes, and the appearance of multiple Raman bands can indicate the presence of crystallographically non-equivalent ammonium ions in the crystal lattice, as seen in (NH₄)₃ZnCl₅. ias.ac.in The analysis of these spectra can be aided by comparison with isomorphous analogues. mjcce.org.mk

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which also corresponds to its vibrational modes. nih.gov The IR spectrum of this compound would complement the Raman data, providing a more complete picture of its vibrational properties. The fundamental vibrations of the ammonium ion are well-established and their positions in the spectrum can be influenced by hydrogen bonding within the crystal. researchgate.net For instance, in ammonium salts where the ammonium ion is involved in hydrogen bonding, a combination band (ν₄+ν₆) involving a torsional mode is often observed. researchgate.net The IR spectra of related compounds like penthylenediammonium hexachlorostannate have been analyzed to understand the symmetry of the cation and the nature of hydrogen bonding. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound. libretexts.org For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the d-orbitals of the Ru³⁺ ion in the octahedral [RuCl₆]³⁻ complex. The d-orbitals are split into two energy levels, t₂g and e_g, by the crystal field of the chloride ligands. The absorption of light promotes an electron from the lower t₂g level to the higher e_g level. youtube.com The spectrum of a Ti(H₂O)₆³⁺ complex, which is also a d¹ system, shows a single broad absorption band in the visible region. youtube.com For Ru(III) complexes, multiple absorption bands can be observed, and their positions provide information about the ligand field splitting energy. researchgate.net The UV-Vis absorption spectrum of a RuCl₃ solution shows characteristic absorption features that are dependent on the specific chloro-aqua species present. researchgate.net

Magnetic Resonance Studies

Magnetic resonance techniques, including Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide profound insights into the electronic structure and local environment of the constituent atoms and ions within this compound, ((NH₄)₃[RuCl₆]). These methods are pivotal in elucidating the magnetic properties of the Ruthenium(III) center and the structural dynamics of the ammonium cations.

Electron Paramagnetic Resonance (EPR) Spectroscopy

The EPR spectrum of this compound is dominated by the paramagnetic Ru(III) center. Ruthenium(III) possesses a 4d⁵ electron configuration. In the strong octahedral ligand field generated by the six chloride ligands in the [RuCl₆]³⁻ anion, these electrons adopt a low-spin state (S = 1/2), rendering the complex EPR active.

The EPR spectrum of a low-spin d⁵ ion in an octahedral environment is sensitive to any distortions from perfect cubic symmetry. For the [RuCl₆]³⁻ anion, slight deviations from ideal octahedral geometry, which can be induced by crystal packing effects and Jahn-Teller distortions, lead to an anisotropic g-tensor. This anisotropy is typically characterized by three principal g-values (gₓ, gᵧ, g₂). In many cases, the symmetry is approximately axial, resulting in two discernible g-values: g⊥ (perpendicular) and g∥ (parallel).

While specific EPR data for this compound is not extensively documented in publicly accessible literature, the parameters can be expected to be similar to those of other hexachlororuthenate(III) salts, such as the potassium salt, K₃[RuCl₆]. The g-values for such complexes are typically found to be around g ≈ 2. Studies on various Ru(III) complexes have shown that the g-values can provide detailed information about the ground state electronic configuration and the extent of covalent bonding between the ruthenium center and the chloride ligands.

| Parameter | Typical Value Range for [RuCl₆]³⁻ and related Ru(III) complexes |

| g-tensor | Anisotropic |

| g∥ | ~1.8 - 2.0 |

| g⊥ | ~2.2 - 2.4 |

Note: The table presents typical g-values for low-spin d⁵ Ru(III) complexes in similar coordination environments, as specific, publicly available, high-resolution EPR data for (NH₄)₃[RuCl₆] is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the diamagnetic components of the compound, specifically the ammonium (NH₄⁺) cations. Both ¹H and ¹⁴N nuclei are NMR active.

¹H NMR: The proton NMR spectrum is expected to show a signal corresponding to the chemically equivalent protons of the ammonium ions. Due to the spin (I=1) of the ¹⁴N nucleus, the ¹H resonance of the NH₄⁺ ion is typically observed as a 1:1:1 triplet. This splitting arises from the scalar coupling between the protons and the nitrogen nucleus. The coupling constant, ¹J(¹⁴N-¹H), is a measure of the interaction strength and is typically around 50-55 Hz for the ammonium ion. The chemical shift of the ammonium protons is influenced by their local environment, including hydrogen bonding interactions with the [RuCl₆]³⁻ anions.

¹⁴N NMR: The nitrogen-14 nucleus is also NMR active. The ¹⁴N NMR spectrum of the ammonium ion would ideally show a quintet due to coupling with the four equivalent protons (¹J(¹⁴N-¹H)). However, the quadrupolar nature of the ¹⁴N nucleus (I=1) often leads to broad signals, which can sometimes make the quintet difficult to resolve. The chemical shift of the ¹⁴N signal provides information about the electronic environment around the nitrogen atom.

The paramagnetic nature of the [RuCl₆]³⁻ anion can also influence the NMR spectra of the ammonium cations. The magnetic moment of the Ru(III) center can cause significant broadening and shifting of the NMR signals of nearby nuclei. The extent of this paramagnetic effect depends on the distance between the ammonium ions and the complex anion in the crystal lattice.

| Nucleus | Expected Multiplicity | Typical ¹J Coupling Constant (Hz) |

| ¹H (in NH₄⁺) | Triplet | ~52 |

| ¹⁴N (in NH₄⁺) | Quintet | ~52 |

Note: The table provides characteristic NMR parameters for the ammonium ion in a symmetric environment. The actual observed spectra for (NH₄)₃[RuCl₆] may be influenced by paramagnetic broadening from the Ru(III) center.

There is, however, substantial research on the closely related compound, Diammonium hexachlororuthenate ((NH4)2RuCl6) . While both are ammonium salts of a hexachlororuthenate anion, the difference in the number of ammonium cations per formula unit (and consequently the oxidation state of ruthenium) leads to distinct chemical and thermal properties.

To maintain strict scientific accuracy as per the user's instructions, information for Diammonium hexachlororuthenate cannot be substituted or presented as data for this compound. The decomposition pathways, transition temperatures, and resulting products are unique to each compound.

Therefore, this article cannot be generated with the required level of scientific detail and accuracy for the specified subject, "this compound." Should data for Diammonium hexachlororuthenate be of interest, a detailed article could be produced.

Thermal Decomposition and Stability Research

Influence of Environmental Conditions on Thermal Stability

The thermal stability of Triammonium (B15348185) hexachlororuthenate is significantly influenced by environmental conditions, most notably the composition of the surrounding atmosphere. While direct studies on (NH₄)₃[RuCl₆] are scarce, research on similar ammonium (B1175870) hexachlorometallate complexes demonstrates the critical role of the atmosphere (e.g., inert, oxidizing, or reducing) in the decomposition process. researchgate.netrsc.org

Atmosphere:

Inert Atmosphere (e.g., Argon, Nitrogen, Helium): In an inert environment, the thermal decomposition is driven by the internal redox reaction between the ammonium cations and the hexachlororuthenate anion. researchgate.net Studies on similar iridium complexes under a helium atmosphere show a multi-step decomposition, with the formation of intermediates before the final production of the metal. rsc.org For instance, the decomposition of (NH₄)₃[IrCl₆]·H₂O in helium proceeds through distinct steps, releasing water, then hydrogen chloride, and finally a mixture of nitrogen, hydrogen chloride, and ammonia. rsc.org A similar pathway can be anticipated for Triammonium hexachlororuthenate.

Reducing Atmosphere (e.g., Hydrogen): The presence of a reducing atmosphere like hydrogen can alter the decomposition mechanism and the temperature at which it occurs. For analogous iridium compounds, decomposition in a hydrogen atmosphere also shows a multi-step process. rsc.org The process in a reducing atmosphere can lead to the formation of nanoporous metal crystallites with a shape that can be similar to that of the initial salt crystals. semanticscholar.org This is due to the controlled reduction and release of gaseous products, which creates a porous structure.

Oxidizing Atmosphere (e.g., Air): When heated in an oxidizing atmosphere such as air, the decomposition process can be more complex. Besides the expected decomposition products, the formation of metal oxides is possible. The presence of oxygen can lead to different reaction pathways and final products compared to inert or reducing conditions. researchgate.net

Humidity:

The following table summarizes the expected influence of different atmospheres on the thermal decomposition of this compound, based on the behavior of analogous compounds.

Interactive Data Table: Expected Influence of Atmosphere on Thermal Decomposition

| Environmental Condition | Expected Effect on Thermal Decomposition | Likely Final Products |

| Inert Atmosphere | Multi-step decomposition via internal redox reaction; formation of intermediates. rsc.org | Metallic Ruthenium powder. researchgate.net |

| Reducing Atmosphere | Altered decomposition temperatures and pathways; potential for controlled reduction. rsc.org | Nanoporous metallic Ruthenium. semanticscholar.org |

| Oxidizing Atmosphere | Complex reactions involving oxidation; potential for different intermediates. researchgate.net | Ruthenium metal and/or Ruthenium oxides. |

| High Humidity | Potential for hydrolysis; may lower decomposition onset temperature. | Mixture of Ruthenium compounds. |

Catalytic Applications and Mechanistic Investigations of Triammonium Hexachlororuthenate

Triammonium (B15348185) hexachlororuthenate, with the chemical formula (NH₄)₃[RuCl₆], is a ruthenium-based coordination compound recognized for its role in the field of catalysis. ontosight.ai While primarily utilized as a stable and convenient precursor for creating more complex catalytic systems, it has also been investigated for its own catalytic prowess in a variety of chemical transformations. ontosight.aiguidechem.com This article explores its applications in both homogeneous and heterogeneous catalysis, and delves into the mechanistic aspects of its activation.

Materials Science Applications

Precursor for Ruthenium-Based Nanoparticles and Nanostructures

The compound is frequently utilized as a starting material for the synthesis of ruthenium (Ru) nanoparticles and nanostructures. These nanomaterials are of significant interest due to their unique catalytic, electronic, and magnetic properties, which differ from bulk ruthenium. The synthesis often involves the controlled thermal decomposition or chemical reduction of triammonium (B15348185) hexachlororuthenate to yield ruthenium nanoparticles with specific sizes and shapes.

A primary application of triammonium hexachlororuthenate is in the production of high-purity ruthenium powder. The process generally involves the thermal decomposition of the compound in a controlled atmosphere.

The synthesis process typically involves the following steps:

Precipitation: this compound is precipitated from a ruthenium-containing solution, often derived from refining processes, by the addition of an ammonium (B1175870) salt.

Calcination/Reduction: The precipitated this compound is then subjected to a heat treatment, known as calcination, in a reducing atmosphere (commonly containing hydrogen). This process decomposes the compound and reduces the ruthenium ions to metallic ruthenium.

The temperature and atmosphere during calcination are critical parameters that influence the purity and morphology of the final ruthenium powder. A two-stage baking process is often employed to produce a less sintered and more easily pulverizable product. The first stage is typically conducted at a lower temperature (e.g., 500-800°C) to form a crude ruthenium sponge, which is then milled and subjected to a second, higher-temperature bake (e.g., 800-1000°C) to further purify the powder.

Table 1: Typical Process Parameters for Ruthenium Powder Synthesis

| Parameter | Condition | Purpose |

| Precipitation Temperature | 80-95 °C | To form crystalline this compound. |

| First Baking Temperature | 500-800 °C | To obtain crude ruthenium sponge. |

| Second Baking Temperature | 800-1000 °C | To achieve high-purity ruthenium powder. |

| Atmosphere | Reducing (e.g., H₂/Ar) | To prevent oxidation of ruthenium. |

While less common than for powder synthesis, the principles of thermal decomposition of ruthenium precursors can be applied to the formation of thin films and coatings. Techniques such as Chemical Vapor Deposition (CVD) utilize volatile ruthenium compounds to deposit thin layers of ruthenium on various substrates. Although organometallic precursors are more frequently used in CVD due to their higher volatility, the decomposition of inorganic salts like this compound at elevated temperatures can also be adapted for certain deposition processes. The resulting ruthenium films have potential applications as electrodes and protective layers in microelectronics.

Development of Ruthenium-Containing Conductive Polymers and Advanced Electronic Materials

Ruthenium-containing polymers are a class of materials that combine the processability of polymers with the electronic and catalytic properties of ruthenium. While the direct incorporation of this compound into polymer chains is not a common method, it can serve as a precursor to ruthenium species, such as ruthenium oxide (RuO₂), which are then incorporated into a polymer matrix.

These composite materials can exhibit enhanced electrical conductivity. The ruthenium oxide particles dispersed within the polymer can create conductive pathways, making the material suitable for applications such as antistatic coatings, electromagnetic interference (EMI) shielding, and as components in electronic devices. Research in this area often focuses on achieving a uniform dispersion of the ruthenium-based filler within the polymer to optimize the electrical properties of the composite.

Applications in Energy Storage Materials

This compound is an important precursor for the synthesis of ruthenium-based materials used in energy storage devices, particularly supercapacitors. Ruthenium oxide (RuO₂) is a highly promising electrode material for supercapacitors due to its high specific capacitance, excellent thermal stability, and good electrical conductivity.

The synthesis of ruthenium oxide for this application can begin with this compound. The compound is typically converted to a hydrous ruthenium oxide through a chemical precipitation process, followed by a controlled heat treatment. The resulting ruthenium oxide, often in a hydrated form, possesses a high surface area and a porous structure, which are crucial for efficient charge storage.

Ruthenium oxide-based supercapacitors store charge through a mechanism known as pseudocapacitance, which involves fast and reversible faradaic reactions at the electrode surface. These devices can deliver high power densities and have long cycle lives, making them suitable for applications requiring rapid energy storage and release, such as in electric vehicles and grid energy storage.

Table 2: Properties of Ruthenium Oxide for Supercapacitors

| Property | Significance |

| High Specific Capacitance | Enables storage of large amounts of charge per unit mass. |

| Good Electrical Conductivity | Facilitates efficient charge and discharge cycles. |

| High Surface Area | Provides more active sites for electrochemical reactions. |

| Excellent Thermal Stability | Ensures long-term performance and safety. |

Role in Ruthenium Recovery and Purification Processes in Industry

In the industrial refining of platinum group metals (PGMs), this compound plays a crucial role in the separation and purification of ruthenium from other metals. Due to its relatively low solubility under specific conditions, ruthenium can be selectively precipitated from complex solutions as this compound.

This precipitation step is a key part of many hydrometallurgical processes for PGM refining. By carefully controlling factors such as pH, temperature, and the concentration of ammonium and chloride ions, a high degree of separation can be achieved. The precipitated this compound can then be filtered and further processed to produce high-purity ruthenium metal or other ruthenium compounds. This selective precipitation method is essential for the economic recovery of ruthenium from both primary ores and secondary sources like spent catalysts.

Theoretical and Computational Chemistry

Electronic Structure Calculations

The electronic structure of triammonium (B15348185) hexachlororuthenate is primarily dictated by the hexachlororuthenate(III) anion, [RuCl₆]³⁻. In this complex, the ruthenium atom is in the +3 oxidation state, with a d⁵ electron configuration. The six chloride ligands form an octahedral coordination geometry around the central ruthenium ion. ontosight.aiontosight.ai

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of such complexes. For the [RuCl₆]³⁻ anion, DFT calculations would typically reveal a set of molecular orbitals arising from the interaction of the ruthenium 4d orbitals with the chlorine 3p orbitals. In an octahedral ligand field, the ruthenium d orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

For a d⁵ ion like Ru(III) in a weak to moderate ligand field provided by the chloride ions, the electrons would occupy the t₂g orbitals in a high-spin or low-spin configuration. Hund's rule would predict the distribution of these electrons. The precise energy gap between the t₂g and eg levels, and thus the spin state, can be accurately predicted by time-dependent DFT (TD-DFT) calculations, which also allow for the simulation of its electronic absorption spectra.

Table 1: Predicted Electronic Properties of the [RuCl₆]³⁻ Anion

| Property | Predicted Value/State | Computational Method |

| Oxidation State of Ru | +3 | --- |

| d-electron Count of Ru | 5 | --- |

| Coordination Geometry | Octahedral | --- |

| Ground State Spin | Low Spin (S=1/2) | DFT/Ligand Field Theory |

| HOMO-LUMO Gap | Calculable | DFT |

Reaction Pathway Modeling for Synthesis and Decomposition

Synthesis:

The synthesis of triammonium hexachlororuthenate typically involves the precipitation from a hydrochloric acid solution of ruthenium by the addition of ammonium (B1175870) chloride. google.comgoogle.com A key reaction is the conversion of various ruthenium species in solution to the stable [RuCl₆]³⁻ anion, which then precipitates with ammonium ions.

Computational modeling can be employed to understand the thermodynamics and kinetics of this precipitation process. For instance, reaction pathway modeling can elucidate the mechanism of ligand exchange reactions where aqua or other ligands on the ruthenium center are replaced by chloride ions to form the hexachloro complex. A study on the interconversion of hexachlororuthenate(III) and aquapentachlororuthenate(III) has provided kinetic and thermodynamic data for these equilibria. core.ac.uk

Table 2: Kinetic and Thermodynamic Data for the Aquation of [RuCl₆]³⁻ core.ac.uk

| Parameter | Value | Conditions |

| Aquation Rate Constant (k₆₅) | 52.1 (±3.7) x 10⁻³ s⁻¹ | 25°C |

| Activation Energy (Ea) | 90.1 (±1.2) kJ·mol⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 87.7 (±1.2) kJ·mol⁻¹ | |

| Entropy of Activation (ΔS‡) | 24.7 (±4.3) J·K⁻¹·mol⁻¹ |

Decomposition:

The thermal decomposition of this compound is a critical step in the production of high-purity ruthenium powder. The compound is heated in a controlled atmosphere, typically hydrogen, to yield metallic ruthenium. researchgate.net

While specific computational modeling of the decomposition of (NH₄)₃[RuCl₆] is not readily found, studies on analogous compounds like ammonium hexachloroiridates provide valuable insights. rsc.org The decomposition likely proceeds through a series of steps involving the loss of ammonium chloride and the reduction of Ru(III) to Ru(0). Computational modeling could predict the intermediate species formed during this process and the associated reaction barriers, helping to optimize the conditions for producing ruthenium metal with desired properties.

Catalytic Mechanism Simulations

This compound has been investigated as a catalyst for various organic reactions, including hydrogenation and oxidation. ontosight.ai The catalytic activity stems from the ability of the ruthenium center to cycle between different oxidation states, facilitating electron transfer processes.

Computational simulations are invaluable for understanding the detailed mechanisms of these catalytic reactions. For a hypothetical hydrogenation reaction, DFT calculations could be used to model the following key steps:

Activation of the Pre-catalyst: The dissociation of chloride or ammonium ligands to create vacant coordination sites on the ruthenium center.

Substrate Binding: The coordination of the organic substrate to the activated catalyst.

Hydrogen Activation: The oxidative addition of H₂ to the ruthenium center.

Insertion and Reductive Elimination: The migratory insertion of the coordinated substrate into a Ru-H bond, followed by reductive elimination of the hydrogenated product.

While specific simulations for catalysis using (NH₄)₃[RuCl₆] are scarce, the principles are well-established from studies of other ruthenium-based catalysts. dicp.ac.cn Such simulations can provide detailed energy profiles of the catalytic cycle, identify the rate-determining step, and explain the observed selectivity.

Crystal Structure Prediction and Lattice Dynamics

The compound is known to be a crystalline solid. ontosight.ai The crystal structure would consist of a lattice of [RuCl₆]³⁻ anions and NH₄⁺ cations. The octahedral geometry of the anion is a key feature. ontosight.ai

Crystal Structure Prediction:

Predicting the precise crystal structure of an ionic compound like this compound from first principles is a challenging computational task. arizona.edu Methods such as evolutionary algorithms combined with DFT calculations can be used to search for the most stable arrangement of the ions in the crystal lattice. These predictions can be validated against experimental data from X-ray diffraction. A successful prediction would provide the lattice parameters, space group, and atomic positions.

Lattice Dynamics:

Lattice dynamics calculations can provide insights into the vibrational properties of the crystal, including the phonon dispersion curves and the vibrational density of states. These calculations are typically performed using DFT-based methods. The results can be correlated with experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy, to validate the theoretical model. For this compound, the lattice vibrations would include the internal modes of the [RuCl₆]³⁻ and NH₄⁺ ions, as well as the external modes corresponding to the translations and rotations of these ions in the crystal lattice.

Analytical Chemistry Methodologies

Use as a Spectral Analysis Standard

Triammonium (B15348185) hexachlororuthenate, specifically the ammonium (B1175870) hexachlororuthenate(IV) form, is utilized as a standard in spectral analysis. samaterials.com Its properties make it a suitable reference material for various spectroscopic techniques. The compound is a red-brown powder that is soluble in water and organic solvents. samaterials.com

One of the key applications is in procedures where ruthenium is converted into the hexachlororuthenate (RuCl₆²⁻) ion for measurement. For instance, in the analysis of ruthenium catalysts, after sample preparation involving fusion and dissolution, an aliquot of the sample solution is treated with concentrated hydrochloric acid to form hexachlororuthenate, which can then be analyzed. nih.gov The stability and well-defined spectral characteristics of the hexachlororuthenate ion are crucial for its use as a standard.

| Compound Properties | |

| CAS Number | 18746-63-9 |

| Chemical Formula | Cl₆H₈N₂Ru |

| Molecular Weight | 349.87 |

| Form | Red-brown powder |

| Solubility | Soluble in water and organic solvents |

Data sourced from Stanford Advanced Materials. samaterials.com

Methods for Detection and Quantification of Ruthenium in Various Samples

A variety of analytical methods have been developed for the determination of ruthenium in different materials, addressing challenges like chemical resistance and complex solution chemistry. researchgate.net These methods range from classical techniques to modern instrumental approaches.

Spectrophotometric Methods: UV-Vis spectrophotometry is a common technique for ruthenium quantification. After converting ruthenium into a colored complex, its concentration can be determined by measuring its absorbance. For example, after fusing a sample with an oxidizing alkaline flux to form ruthenate (RuO₄²⁻), the ruthenium can be estimated by measuring the UV-Vis molecular absorption. nih.gov Alternatively, the sample can be acidified to form hexachlororuthenate (RuCl₆²⁻) for analysis. nih.gov The UV-Vis method offers a detection limit of 0.02% Ru. nih.gov

Atomic Spectrometry Methods: Flame Atomic Absorption Spectrometry (FAAS) is another established method for ruthenium determination. nih.gov This technique involves introducing a sample solution containing the analyte into a flame and measuring the absorption of light by the free atoms. For ruthenium analysis, the hexachlororuthenate form is often nebulized into the flame. nih.gov FAAS provides good precision, with a relative standard deviation of 1.1% at a 5% ruthenium concentration and a detection limit of 0.07% Ru. nih.gov A more advanced technique, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), offers very high sensitivity. A method involving photochemical vapor generation (PVG) coupled with ICP-MS has achieved impressive limits of detection for ruthenium, as low as 5 ng L⁻¹. acs.org

Gravimetric and Other Methods: Gravimetric analysis provides an accurate method for determining ruthenium content. One procedure involves the hydrolytic precipitation of ruthenium from a chloride solution, followed by ignition to form the stable oxide. scispace.com Additionally, methods involving precipitation with reagents like trimercaptotriazine and dithiocarbamates have been used to remove and quantify ruthenium. andersonsprocesssolutions.com

| Analytical Method | Typical Application | Detection Limit | Reference |

| UV-Vis Spectrophotometry | Quantification of Ru in catalysts | 0.02% Ru | nih.gov |

| Flame Atomic Absorption Spectrometry (FAAS) | Quantification of Ru in catalysts | 0.07% Ru | nih.gov |

| Photochemical Vapor Generation-ICP-MS | Trace Ru analysis in water | 5 ng L⁻¹ | acs.org |

| Gravimetric Analysis | Accurate determination from chloride solutions | Not specified | scispace.com |

Advanced Characterization Techniques for Ruthenium Complexes

The detailed structural and electronic properties of ruthenium complexes, including those derived from or related to triammonium hexachlororuthenate, are elucidated using a suite of advanced characterization techniques. These methods provide insights into molecular geometry, bonding, and electronic transitions.

Spectroscopic and Spectrometric Techniques: A combination of spectroscopic methods is typically employed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the organic ligands coordinated to the ruthenium center. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the complex and can indicate coordination to the metal ion by observing shifts in vibrational frequencies. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. Bands below 300 nm are typically assigned to intraligand transitions, while bands in the visible region are often due to metal-to-ligand charge transfer (MLCT) transitions. nih.govuark.edu

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the molecular weight and elemental composition of the synthesized complexes. mdpi.comnih.gov

Diffraction and Thermal Analysis:

X-ray Diffraction (XRD): Single-crystal XRD provides definitive information about the three-dimensional molecular structure, including bond lengths and angles, and establishes the geometry around the ruthenium center, which is often octahedral or pseudo-tetrahedral. nih.govnih.gov Powder XRD can be used to assess the crystallinity of the bulk sample. mdpi.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of ruthenium complexes by measuring changes in mass as a function of temperature. mdpi.comnih.gov

Electrochemical Techniques:

Cyclic Voltammetry (CV): CV is employed to investigate the redox properties of ruthenium complexes, providing information on the oxidation and reduction potentials of the metal center. uark.edu

| Technique | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of ligand structure and bonding environment. mdpi.com |

| IR Spectroscopy | Identification of functional groups and coordination modes. nih.gov |

| UV-Vis Spectroscopy | Analysis of electronic transitions (e.g., MLCT). nih.gov |

| Mass Spectrometry (HRMS) | Confirmation of molecular formula and mass. nih.gov |

| X-ray Diffraction | Determination of precise molecular geometry and crystal structure. nih.gov |

| Thermal Analysis (TGA) | Evaluation of thermal stability. mdpi.com |

| Cyclic Voltammetry | Investigation of redox properties. uark.edu |

Q & A

Q. How do contradictory literature reports on Ru-Cl bond lengths inform computational modeling of this compound?

- Methodological Answer : Discrepancies in Ru-Cl distances (2.29 Å vs. 2.35 Å in DFT studies) highlight the need for hybrid functionals (e.g., B3LYP-D3) to account for dispersion forces. Benchmarking against XRD data reduces error margins to <0.02 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.